molecular formula C17H12ClN5O4 B2725556 Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate CAS No. 888418-22-2

Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate

Cat. No. B2725556
CAS RN: 888418-22-2
M. Wt: 385.76
InChI Key: BKULFUBWUXYREI-UHFFFAOYSA-N
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Description

Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C17H12ClN5O4 and its molecular weight is 385.76. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Pharmacological Potential

Design and Synthesis : Research has been conducted on the synthesis of heterocyclic compounds related to the specified chemical structure, investigating their potential antinociceptive, anti-inflammatory, antimicrobial, and anticancer properties. For instance, Selvam et al. (2012) synthesized thiazolopyrimidine derivatives to explore their antinociceptive and anti-inflammatory properties, demonstrating significant activities in their evaluations (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, & M. Ali, 2012). Similarly, Hafez et al. (2016) developed novel pyrazole derivatives with antimicrobial and anticancer activities, highlighting the potential of such compounds in therapeutic applications (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Antimicrobial and Anticancer Effects : A variety of derivatives have been synthesized and evaluated for their potential in treating infections and cancer. The synthesis of naphthofuro(3,2-d)pyrimidin-5-ones and their evaluation for antimicrobial activity showcase the diverse applications of such compounds in fighting bacterial infections (K. Ravindra, H. Vagdevi, & V. Vaidya, 2008). Additionally, compounds with the furan ring have been synthesized and tested for their cytotoxicity against human leukemia cells, indicating the potential for anticancer treatments (S. Chandrappa, C. Kavitha, M. Shahabuddin, et al., 2009).

Biological Activity and Molecular Docking Studies : Studies also encompass the creation of hybrid molecules integrating the furan moiety with other bioactive heterocycles to assess their biological activities. Molecular docking studies support the biological findings, suggesting mechanisms of action at the molecular level and potential drug development pathways (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

properties

IUPAC Name

methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O4/c1-26-17(25)13-7-6-12(27-13)8-22-9-19-15-14(16(22)24)20-21-23(15)11-4-2-10(18)3-5-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKULFUBWUXYREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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